2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
The compound 2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a complex heterocyclic scaffold. Key structural features include:
- Position 2: A 4-chlorobenzyl group, introducing aromatic and halogenated properties.
- Position 4: A 3-methylbutyl (isobutyl) chain, contributing hydrophobicity and steric bulk.
- Position 8: An N-cyclopentyl carboxamide group, enhancing conformational rigidity.
- Oxo groups: At positions 1 and 5, facilitating hydrogen bonding and electronic interactions.
While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., triazoloquinazolines with modified substituents) have been synthesized for bioactive screening, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN5O3/c1-17(2)13-14-31-25(35)22-12-9-19(24(34)29-21-5-3-4-6-21)15-23(22)33-26(31)30-32(27(33)36)16-18-7-10-20(28)11-8-18/h7-12,15,17,21H,3-6,13-14,16H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWRKFZZSGUZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives, which this compound is a part of, have a broad range of pharmacological activities. They are capable of binding in the biological system with a variety of enzymes and receptors.
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors. This interaction can lead to various changes in the biological system, depending on the specific targets involved.
Biochemical Pathways
1,2,4-triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. These activities suggest that the compound could affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with 1,2,4-triazoles, it can be inferred that the compound could have diverse effects at the molecular and cellular level.
Biological Activity
The compound 2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1242902-81-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 508.0 g/mol . The structure features a quinazoline core which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H30ClN5O3 |
| Molecular Weight | 508.0 g/mol |
| CAS Number | 1242902-81-3 |
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential areas of interest:
Anticancer Activity
Preliminary studies indicate that compounds with similar structural motifs (quinazoline derivatives) often exhibit anticancer properties. The mechanism may involve the inhibition of specific kinases or pathways associated with tumor growth and proliferation.
Antimicrobial Properties
Compounds in the quinazoline family have shown promising results in antimicrobial assays. While specific data on this compound is sparse, related compounds have demonstrated effectiveness against various bacterial strains.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to applications in drug design targeting metabolic disorders or cancer.
Case Studies and Research Findings
-
In Vitro Studies :
- A study focusing on quinazoline derivatives reported significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to apoptosis induction and cell cycle arrest.
-
Antimicrobial Testing :
- Similar compounds have been evaluated using the disk diffusion method against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of inhibition, suggesting potential for further development as antimicrobial agents.
-
Mechanistic Insights :
- Research indicates that quinazoline derivatives can modulate signaling pathways related to inflammation and cancer progression. Specific attention has been given to their interaction with protein kinases and their role in apoptosis.
Tables of Biological Activities
Here are summarized findings from related studies on quinazoline derivatives:
| Study Focus | Compound Tested | Biological Activity Observed |
|---|---|---|
| Anticancer Activity | Quinazoline Derivative A | Induced apoptosis in MCF-7 cells |
| Antimicrobial Activity | Quinazoline Derivative B | Effective against E. coli |
| Enzyme Inhibition | Quinazoline Derivative C | Inhibited kinase activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinazoline derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison with structurally related compounds from the evidence:
Structural and Molecular Comparison
Spectroscopic and Structural Analysis
- NMR Profiling : highlights that substituent changes in triazoloquinazolines (e.g., regions A and B in Figure 6) alter chemical shifts, particularly in protons near substituents. For example:
Bioactivity Implications (Inferred)
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing the triazoloquinazoline core of this compound?
The synthesis involves multi-step reactions starting with the formation of the triazoloquinazoline core via cyclization of precursors under acidic or basic conditions. Key steps include:
- Cyclization : Use of strong acids (e.g., H₂SO₄) or bases (e.g., KOH) at elevated temperatures (80–120°C) to promote ring closure.
- Functionalization : Sequential introduction of substituents (e.g., 4-chlorobenzyl, cyclopentyl) via nucleophilic substitution or coupling reactions.
- Purification : Recrystallization or column chromatography to isolate the product with ≥95% purity .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Standard protocols include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (LC-MS) : To verify molecular weight and fragmentation patterns.
- Elemental Analysis : For validating empirical formula accuracy.
- IR Spectroscopy : Identification of functional groups (e.g., carbonyl, amide) .
Q. How is the compound screened for initial biological activity in academic settings?
In vitro assays are prioritized:
- Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Antimicrobial Testing : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
- Enzyme Inhibition : Fluorescence-based assays to evaluate interactions with targets like kinases or proteases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies include:
- Substituent Variation : Synthesizing analogs with modified benzyl or cyclopentyl groups to assess impact on potency.
- Bioisosteric Replacement : Swapping the 3-methylbutyl chain with isosteres (e.g., cyclopropyl) to improve metabolic stability.
- Docking Studies : Computational modeling (e.g., AutoDock) to predict binding affinities to targets like Bcl-2 or caspases .
Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from poor pharmacokinetics or off-target effects. Follow-up steps:
- ADME Profiling : Assess solubility, plasma protein binding, and metabolic stability using HPLC or liver microsome assays.
- Pharmacodynamic Markers : Measure biomarker expression (e.g., caspase-3 activation) in tumor xenografts.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
Q. What methodologies elucidate the compound’s mechanism of action in anticancer assays?
Mechanistic studies employ:
- Western Blotting : Detect apoptosis-related proteins (e.g., Bcl-2, Bax) in treated cells.
- Flow Cytometry : Quantify cell cycle arrest (e.g., G1/S phase) and apoptotic populations.
- CRISPR/Cas9 Knockouts : Validate target specificity by deleting suspected pathways (e.g., PI3K/AKT) .
Q. How can computational tools predict synthetic pathways or biological targets?
Integrated computational workflows:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to model intermediate stability.
- QSAR Modeling : Machine learning (e.g., Random Forest) to correlate structural features with bioactivity.
- Network Pharmacology : Identify multi-target interactions using platforms like STRING or KEGG .
Q. What strategies address challenges in isolating stereoisomers or structural analogs?
Advanced separation and analysis include:
- Chiral HPLC : Resolve enantiomers using cellulose-based columns.
- 2D NMR (e.g., NOESY) : Confirm spatial arrangements of substituents.
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
Q. How is toxicity profiling conducted during preclinical development?
Tiered testing involves:
- In Vitro Cytotoxicity : Compare IC₅₀ values between cancer and normal cell lines (e.g., HEK293).
- Ames Test : Assess mutagenicity using Salmonella strains.
- Rodent Studies : Acute toxicity (LD₅₀) and histopathology in liver/kidney tissues .
Methodological Considerations for Data Interpretation
Q. How should researchers validate conflicting results in enzyme inhibition assays?
Contradictions may stem from assay conditions (e.g., pH, cofactors). Solutions include:
- Dose-Response Curves : Repeat assays with varying concentrations to confirm reproducibility.
- Orthogonal Assays : Use alternative methods (e.g., SPR vs. fluorescence) to cross-verify inhibition.
- Enzyme Source Comparison : Test recombinant vs. native enzyme preparations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
